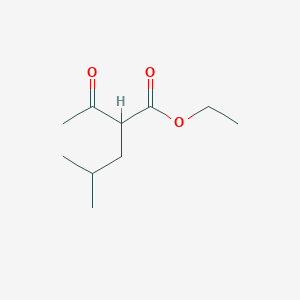

Ethyl 2-acetyl-4-methylpentanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-acetyl-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-13-10(12)9(8(4)11)6-7(2)3/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULNKYAODXSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337113 | |

| Record name | Ethyl 2-acetyl-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-34-5 | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyl-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-4-methylpentanoate can be synthesized through esterification reactions involving pentanoic acid derivatives. One common method involves the reaction of 2-acetyl-4-methylpentanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures maintained between 60-80°C and the use of excess ethanol to drive the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-acetyl-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-acetyl-4-methylpentanoic acid.

Reduction: Formation of 2-acetyl-4-methylpentanol.

Substitution: Formation of various substituted esters or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-acetyl-4-methylpentanoate serves as an important intermediate in organic synthesis. It is utilized in the creation of complex molecules due to its functional groups that enable various chemical reactions. The compound can undergo several transformations:

- Esterification : It can be synthesized through the esterification process involving acetic acid and ethanol or through the reaction of 2-acetyl-4-methylpentanoic acid with ethanol in the presence of an acid catalyst .

- Substitution Reactions : this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted esters depending on the nucleophile used.

Biological Applications

In biological research, this compound is valuable for studying enzyme catalysis, particularly esterases which hydrolyze esters. Its structural properties allow researchers to investigate enzyme mechanisms and kinetics, contributing to a better understanding of metabolic pathways and enzyme specificity .

Pharmaceutical Development

This compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes. The compound's structure allows for modifications that could lead to new drug candidates .

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry as a flavoring agent. It contributes to the formulation of perfumes and scented products by providing fruity or floral notes that enhance overall fragrance compositions . The compound's ability to blend harmoniously with other scent notes makes it a desirable ingredient in perfumery.

Industrial Applications

In addition to its use in fragrances, this compound finds applications in various industrial processes:

- Manufacturing : It is involved in producing flavoring agents for food products.

- Cosmetics : Its pleasant scent makes it suitable for use in cosmetic formulations.

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of this compound:

- A study on metabolic pathways demonstrated how derivatives of this compound could influence enzymatic activity, leading to insights into metabolic engineering and synthetic biology applications .

- Research has shown that modifications of this compound can yield compounds with enhanced olfactory properties, expanding its utility in fragrance formulations .

Wirkmechanismus

The mechanism of action of ethyl 2-acetyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The acetyl group can also be involved in acetylation reactions, modifying proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 2-Hydroxy-4-Methylpentanoate (CAS No. Not specified)

- Molecular Formula : C₈H₁₆O₃

- Key Differences : Replaces the acetyl group with a hydroxyl group at position 2.

- Applications : Found in wines, contributing to fruity descriptors (e.g., blackberry, fresh fruit).

- Research Findings :

Ethyl 4-Methylvalerate (CAS No. 25415-67-2)

- Molecular Formula : C₈H₁₆O₂

- Key Differences : Lacks the acetyl group at position 2.

- Applications: Used as a flavoring agent (FEMA No. 4343) with a fruity, isohexanoate character .

Ethyl 2-Acetyl-4-Methyl-2-(2-Methylpropyl)pentanoate (CAS No. 412027-13-5)

Functional Analogues

Ethyl 2-Phenylacetoacetate (CAS No. 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Key Differences : Aromatic phenyl group replaces the methyl substituent, altering solubility and flavor profile.

- Applications : Intermediate in pharmaceutical synthesis (e.g., phenacetin precursors) .

Ethyl 2-Oxocyclopentanecarboxylate (CAS No. 611-10-9)

Comparative Data Table

Research Findings and Industrial Relevance

- Flavor Synergy: this compound’s fruity notes are critical in e-liquids, often blended with lactones (e.g., δ-dodecalactone) for tropical profiles .

- Sensory Impact: Unlike its hydroxyl analogue, this compound lacks enantiomeric complexity but offers superior stability in formulations .

Biologische Aktivität

Ethyl 2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C10H18O3, recognized for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview and Synthesis

This compound is synthesized primarily through esterification reactions involving pentanoic acid derivatives. A common method employs the reaction of 2-acetyl-4-methylpentanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs at temperatures between 60-80°C to optimize yield and purity.

- Molecular Formula : C10H18O3

- Molecular Weight : 174.25 g/mol

- Appearance : Colorless liquid with a fruity aroma.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in metabolic pathways.

- Acetylation : The acetyl group can modify proteins and other biomolecules through acetylation, impacting their function and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against certain pathogens, making it a candidate for developing new antimicrobial agents .

- Flavoring Agent : In the food industry, it is used for its fruity flavor profile, which can enhance the sensory properties of food products .

- Perfume Industry : this compound is utilized in perfumery for its pleasant aroma that resembles chamomile and pineapple, demonstrating good stability in various formulations .

Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the compound's effectiveness against specific bacterial strains. The results indicated a significant reduction in bacterial growth when exposed to varying concentrations of this compound.

| Concentration (mg/mL) | Bacterial Growth Inhibition (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 75 |

This suggests a dose-dependent response that could be further explored for therapeutic applications .

Flavor Profile Analysis

In another research endeavor focusing on volatile aroma compounds, this compound was identified as a key contributor to the flavor profile of co-fermented beverages. The study employed gas chromatography to analyze aroma compounds, revealing that this ester significantly enhances fruity notes when fermented with specific yeast strains .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl acetate | C4H8O2 | Solvent; low antimicrobial |

| Mthis compound | C9H16O3 | Similar flavor profile |

| 2-Acetyl-4-methylpentanoic acid | C9H16O3 | Potential therapeutic uses |

The presence of both an acetyl and a methyl group on the pentanoate backbone distinguishes this compound from simpler esters and acids, enhancing its value in specialized applications .

Q & A

Basic Research: What are the optimal synthetic routes for Ethyl 2-acetyl-4-methylpentanoate, and how can purity be validated?

Methodological Answer:

this compound (CAS 1522-34-5) is typically synthesized via Claisen condensation between ethyl acetoacetate and 4-methylpentanoyl chloride. Key steps include:

- Reagent Selection: Use sodium ethoxide as a base to deprotonate ethyl acetoacetate, followed by nucleophilic acyl substitution with 4-methylpentanoyl chloride .

- Purification: Vacuum distillation (60–80°C, 0.1 mmHg) removes unreacted reagents. Confirm purity via GC-MS (retention time ~12.3 min) and ¹H NMR (δ 1.25–1.35 ppm for ethyl CH₃, δ 2.15 ppm for acetyl CH₃) .

- Validation: Compare observed molecular ion peaks (C₁₀H₁₈O₃, m/z 186.25) with theoretical values using high-resolution mass spectrometry (HRMS) .

Advanced Research: How can structural ambiguities in this compound be resolved using crystallographic methods?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities.

- Crystallization: Grow crystals via slow evaporation in hexane/ethyl acetate (3:1). Monitor crystal quality using polarized light microscopy .

- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process data with SHELXL for refinement, focusing on resolving potential twinning or disorder in the 4-methylpentanoate moiety .

- Validation: Cross-check with computational models (e.g., density functional theory (DFT)-optimized geometries) to validate bond lengths and angles .

Basic Research: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹³C NMR: Identify carbonyl carbons (δ ~170 ppm for ester, δ ~210 ppm for acetyl). Compare with reference spectra for 4-methylpentanoate derivatives .

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and acetyl C=O (~1715 cm⁻¹). Use ATR-FTIR for rapid in-situ analysis .

- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>97%) and detect side products (e.g., unreacted ethyl acetoacetate) .

Advanced Research: How do reaction conditions influence the stereoselectivity of this compound derivatives?

Methodological Answer:

Stereoselectivity in derivatives (e.g., chiral reductions) depends on:

- Catalyst Design: Use enantiopure catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation of α,β-unsaturated intermediates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states. Monitor ee via chiral GC (β-DEX™ 120 column) .

- Kinetic Analysis: Perform time-resolved ¹H NMR to track intermediate formation and optimize reaction quenching .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal: Neutralize acidic/basic byproducts before transferring to halogen-resistant containers. Collaborate with certified waste management services for incineration .

- Storage: Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis .

Advanced Research: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .

- Transition State Analysis: Locate TSs using the QST3 method. Validate with intrinsic reaction coordinate (IRC) plots to confirm reaction pathways .

- Machine Learning: Train models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions .

Basic Research: How does this compound degrade under varying pH and temperature?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffers (pH 2–12) at 25–80°C. Monitor degradation via HPLC-MS. Acidic conditions (pH 2) hydrolyze the ester to 2-acetyl-4-methylpentanoic acid; basic conditions (pH 12) cleave the acetyl group .

- Kinetic Modeling: Fit data to first-order kinetics. Calculate half-lives (t₁/₂) and activation energy (Eₐ) using the Arrhenius equation .

Advanced Research: What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Meta-Analysis: Compare ¹H NMR data from multiple sources (e.g., δ 4.12 ppm for ethyl CH₂ in vs. δ 4.15 ppm in ). Reconcile discrepancies by verifying solvent effects (CDCl₃ vs. DMSO-d₆) .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to assign ambiguous signals. For example, ¹³C-enrich the acetyl group to confirm δ 210 ppm assignments .

Basic Research: What are the industrial-scale challenges in scaling up this compound synthesis?

Methodological Answer:

- Process Optimization: Use microreactors for exothermic Claisen condensation to improve heat transfer and yield (>90%). Monitor in-line via FTIR .

- Cost Analysis: Compare batch vs. continuous flow processes. Factor in raw material costs (e.g., ethyl acetoacetate at $150/kg) and catalyst recycling .

Advanced Research: How can this compound be functionalized for drug discovery applications?

Methodological Answer:

- Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine to introduce triazole moieties. Screen for antimicrobial activity via MIC assays .

- Prodrug Design: Esterify bioactive carboxylic acids (e.g., ibuprofen) using the 4-methylpentanoate group to enhance lipophilicity and BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.